molecular formula C23H21N5O3S B1684542 Amuvatinib CAS No. 850879-09-3

Amuvatinib

Cat. No. B1684542
M. Wt: 447.5 g/mol
InChI Key: FOFDIMHVKGYHRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Amuvatinib, also known as MP-470 or HPK 56, is an orally administered, selective multi-targeted tyrosine kinase inhibitor . It has been used in trials studying the treatment of Solid Tumors and Small Cell Lung Carcinoma . It suppresses c-MET, c-RET, and the mutant forms of c-KIT, PDGFR, and FLT3 . Additionally, Amuvatinib also suppresses Rad51 protein, a critical component of double-stranded DNA repair in cancer cells .


Molecular Structure Analysis

Amuvatinib is a small molecule with a molecular weight of 447.51 . Its chemical formula is C23H21N5O3S . The exact molecular structure analysis is not provided in the search results.


Physical And Chemical Properties Analysis

Amuvatinib has a molecular weight of 447.51 and a chemical formula of C23H21N5O3S . The specific physical properties such as melting point, boiling point, and solubility are not provided in the search results.

Scientific Research Applications

1. Treatment of Advanced Solid Tumors

  • Application Summary: Amuvatinib is a multi-targeted tyrosine kinase inhibitor that has been investigated in a phase I, first-in-human dose-escalation trial for the treatment of advanced solid tumors refractory to prior therapies or for which no standard therapy existed .
  • Methods of Application: Patients received amuvatinib dry powder capsules from 100 to 1,500 mg daily in 28-day cycles .
  • Results: No dose-limiting toxicities were reported with amuvatinib up to 1,500 mg/day. While exposures were low and variable, a transient response in a refractory GIST patient warrants further investigation .

2. Treatment of Platinum-Refractory Small Cell Lung Cancer

  • Application Summary: Amuvatinib, a multi-targeted kinase inhibitor with potent activity against c-Kit, was evaluated in combination with platinum-etoposide (EP) chemotherapy by objective response rate, survival, and tolerability in platinum-refractory small cell lung cancer (SCLC) patients .
  • Methods of Application: Subjects received EP with 300 mg amuvatinib orally three times daily in cycles of 21 days. A three-day amuvatinib run-in period before EP occurred in Cycle 1 .
  • Results: Among 23 subjects treated, four PRs (17.4%) per RECIST 1.1 were observed, only two of which were centrally confirmed (8.7%, response duration 119, 151 days) .

3. Inhibition of DNA Repair and Protein Synthesis

  • Application Summary: Amuvatinib, a kinase inhibitor, is known to inhibit cell growth and increase the sensitivity of tumor cells to chemotherapy and radiotherapy. It has also been found to inhibit DNA repair and protein synthesis .

1. Treatment of Advanced Solid Tumors

  • Application Summary: Amuvatinib is a multi-targeted tyrosine kinase inhibitor that has been investigated in a phase I, first-in-human dose-escalation trial for the treatment of advanced solid tumors refractory to prior therapies or for which no standard therapy existed .
  • Methods of Application: Patients received amuvatinib dry powder capsules from 100 to 1,500 mg daily in 28-day cycles .
  • Results: No dose-limiting toxicities were reported with amuvatinib up to 1,500 mg/day. While exposures were low and variable, a transient response in a refractory GIST patient warrants further investigation .

2. Treatment of Platinum-Refractory Small Cell Lung Cancer

  • Application Summary: Amuvatinib, a multi-targeted kinase inhibitor with potent activity against c-Kit, was evaluated in combination with platinum-etoposide (EP) chemotherapy by objective response rate, survival, and tolerability in platinum-refractory small cell lung cancer (SCLC) patients .
  • Methods of Application: Subjects received EP with 300 mg amuvatinib orally three times daily in cycles of 21 days. A three-day amuvatinib run-in period before EP occurred in Cycle 1 .
  • Results: Among 23 subjects treated, four PRs (17.4%) per RECIST 1.1 were observed, only two of which were centrally confirmed (8.7%, response duration 119, 151 days) .

3. Inhibition of DNA Repair and Protein Synthesis

  • Application Summary: Amuvatinib, a kinase inhibitor, is known to inhibit cell growth and increase the sensitivity of tumor cells to chemotherapy and radiotherapy. It has also been found to inhibit DNA repair and protein synthesis .

1. Treatment of Advanced Solid Tumors

  • Application Summary: Amuvatinib is a multi-targeted tyrosine kinase inhibitor that has been investigated in a phase I, first-in-human dose-escalation trial for the treatment of advanced solid tumors refractory to prior therapies or for which no standard therapy existed .
  • Methods of Application: Patients received amuvatinib dry powder capsules from 100 to 1,500 mg daily in 28-day cycles .
  • Results: No dose-limiting toxicities were reported with amuvatinib up to 1,500 mg/day. While exposures were low and variable, a transient response in a refractory GIST patient warrants further investigation .

2. Treatment of Platinum-Refractory Small Cell Lung Cancer

  • Application Summary: Amuvatinib, a multi-targeted kinase inhibitor with potent activity against c-Kit, was evaluated in combination with platinum-etoposide (EP) chemotherapy by objective response rate, survival, and tolerability in platinum-refractory small cell lung cancer (SCLC) patients .
  • Methods of Application: Subjects received EP with 300 mg amuvatinib orally three times daily in cycles of 21 days. A three-day amuvatinib run-in period before EP occurred in Cycle 1 .
  • Results: Among 23 subjects treated, four PRs (17.4%) per RECIST 1.1 were observed, only two of which were centrally confirmed (8.7%, response duration 119, 151 days) .

3. Inhibition of DNA Repair and Protein Synthesis

  • Application Summary: Amuvatinib, a kinase inhibitor, is known to inhibit cell growth and increase the sensitivity of tumor cells to chemotherapy and radiotherapy. It has also been found to inhibit DNA repair and protein synthesis .

Safety And Hazards

Amuvatinib is considered toxic and can cause moderate to severe irritation to the skin and eyes . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients . In clinical trials, Amuvatinib was well-tolerated up to 1,500 mg/day .

Future Directions

While the specific future directions for Amuvatinib are not detailed in the search results, it is suggested that further investigation into single-agent Amuvatinib in refractory GIST is warranted . Additionally, research is being conducted to identify new molecules with potential antineoplastic activity . The potential for further study of Amuvatinib in SCLC patients with high c-Kit expression is also suggested .

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-4-([1]benzofuro[3,2-d]pyrimidin-4-yl)piperazine-1-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O3S/c32-23(24-12-15-5-6-18-19(11-15)30-14-29-18)28-9-7-27(8-10-28)22-21-20(25-13-26-22)16-3-1-2-4-17(16)31-21/h1-6,11,13H,7-10,12,14H2,(H,24,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOFDIMHVKGYHRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC3=C2OC4=CC=CC=C43)C(=S)NCC5=CC6=C(C=C5)OCO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50234176
Record name Amuvatinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50234176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

447.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Amuvatinib

CAS RN

850879-09-3
Record name Amuvatinib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0850879093
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Amuvatinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12742
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Amuvatinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50234176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AMUVATINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SO9S6QZB4R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
S=CNCc1ccc2c(c1)OCO2
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 4-piperazinobenzofurano[3,2-d]pyrimidine (200 mg, 0.79 mmol) and pyridine (0.5 mL, 7.9 mmol) in dichloromethane (20 mL) was added a solution of product 1c in dichloromethane (20 mL) and this was stirred overnight. Methanol was added to quench excess thiophosgene, and the residue after removal of solvent was purified by silica gel column chromatography eluting with 5% methanol/dichloromethane and further recrystallized from dichloromethane/hexane to give 150 mg (37%).
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step One
Name
product 1c
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Amuvatinib
Reactant of Route 2
Reactant of Route 2
Amuvatinib
Reactant of Route 3
Amuvatinib
Reactant of Route 4
Amuvatinib
Reactant of Route 5
Reactant of Route 5
Amuvatinib
Reactant of Route 6
Amuvatinib

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.